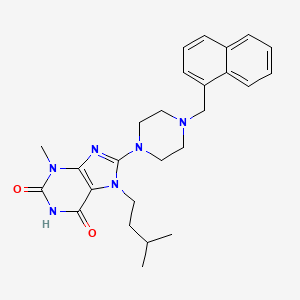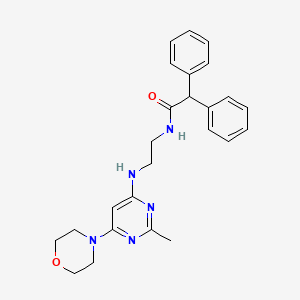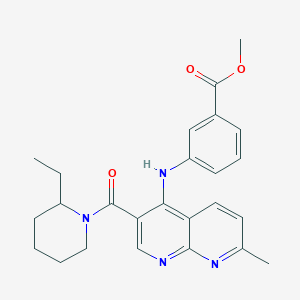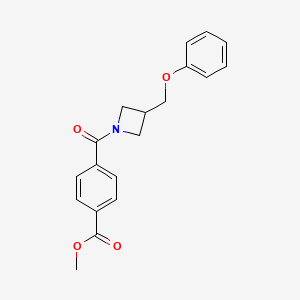
Methyl 4-(3-(phenoxymethyl)azetidine-1-carbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidines, a class of compounds to which “Methyl 4-(3-(phenoxymethyl)azetidine-1-carbonyl)benzoate” belongs, can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Chemical Reactions Analysis
The chemical reactions involving azetidines, such as “this compound”, can be quite complex. The reactivity of azetidines is driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Properties
Synthesis of Liquid Crystals
Research on new liquid crystal compounds, including those with azo/ester/Schiff base structures, highlights the synthesis and mesomorphic stability of these materials. These compounds, with variable chain lengths and polar substituents, show high thermal stability and wide-temperature mesomorphic ranges, suggesting potential applications in displays and optical devices Nagwa H. S. Ahmed et al., 2020.
Catalyzed Carbonylative Ring Expansion
A study investigated the Co(CO)4--catalyzed carbonylative ring expansion of N-benzoyl-2-methylaziridine to beta-lactams. This research provides insight into reaction mechanisms and effects of substituent at the aziridine Cα atom, which could be relevant for synthesizing beta-lactam antibiotics or other cyclic compounds D. Ardura & R. López, 2007.
Herbicidal Compound Synthesis
The synthesis of ZJ0273, a broad-spectrum herbicidal ingredient, and its radio-labeled versions, demonstrates the application of chemical synthesis in creating tools for studying the environmental behavior and fate of agricultural chemicals Zheng-Min Yang et al., 2008.
Applications in Material Science
Mesophase Behavior of Liquid Crystals
The effect of lateral methyl substituent on the thermal behavior of mesophase in binary systems of azo/ester liquid crystal compounds indicates the significance of molecular structure on liquid crystal properties. This work can inform the design of materials with specific optical and thermal properties for use in liquid crystal displays and other technologies G. Saad et al., 2018.
Environmental and Analytical Applications
Fluorescence Derivatization for HPLC
A compound with similar structural features, 3,4-Dhydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide, acts as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (HPLC). This suggests potential applications of Methyl 4-(3-(phenoxymethyl)azetidine-1-carbonyl)benzoate in analytical chemistry for detecting and quantifying substances M. Yamaguchi et al., 1987.
Safety and Hazards
Orientations Futures
The future directions for research on “Methyl 4-(3-(phenoxymethyl)azetidine-1-carbonyl)benzoate” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications in various fields. Recent advances in the chemistry and reactivity of azetidines have been reported, and these could provide a basis for future research .
Propriétés
IUPAC Name |
methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-19(22)16-9-7-15(8-10-16)18(21)20-11-14(12-20)13-24-17-5-3-2-4-6-17/h2-10,14H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUYECKDVOCWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2887592.png)
![3-(4-Chlorobenzyl)-8-(2-(4-chlorophenyl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2887593.png)
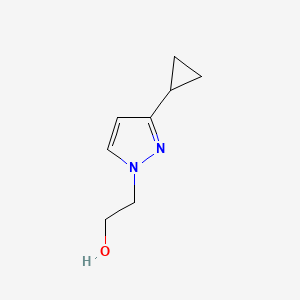
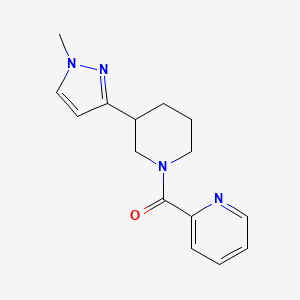
![2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2887598.png)
![(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone](/img/structure/B2887599.png)
